1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
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Overview
Description
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a complex organic compound with a unique structure that combines elements of dibenzoazepine and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzoazepine core: This step involves the cyclization of a suitable precursor to form the dibenzoazepine ring system.
Introduction of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the dibenzoazepine intermediate.
Methoxy group addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
- 1-(10-bromo-11-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
- 5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine
Uniqueness
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is unique due to its specific combination of the dibenzoazepine and piperazine moieties, along with the methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H29N3O2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C27H29N3O2/c1-32-24-14-12-23(13-15-24)29-18-16-28(17-19-29)20-27(31)30-25-8-4-2-6-21(25)10-11-22-7-3-5-9-26(22)30/h2-9,12-15H,10-11,16-20H2,1H3 |
InChI Key |
GHJPBNOMQAQPEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3C4=CC=CC=C4CCC5=CC=CC=C53 |
Origin of Product |
United States |
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